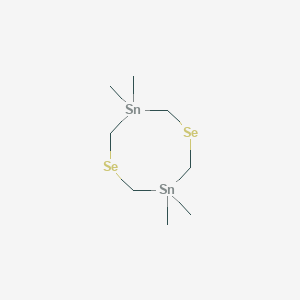
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane is a unique organometallic compound that features both selenium and tin atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane typically involves the reaction of tetramethyltin with selenium compounds under controlled conditions. One common method involves the use of a selenium source, such as selenium dioxide, in the presence of a suitable solvent and catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The selenium and tin atoms can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides or stannanes.
Scientific Research Applications
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the development of advanced materials, including semiconductors and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium and tin atoms play a crucial role in these interactions, facilitating electron transfer and other biochemical processes. The compound’s ability to form stable complexes with various biomolecules is key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: This compound shares a similar tetramethyl structure but contains silicon instead of tin and selenium.
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: Another compound with a tetramethyl structure, but with different functional groups and applications.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-diselenadistannocane is unique due to the presence of both selenium and tin atoms, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
918904-69-5 |
|---|---|
Molecular Formula |
C8H20Se2Sn2 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
3,3,7,7-tetramethyl-1,5,3,7-diselenadistannocane |
InChI |
InChI=1S/2C2H4Se.4CH3.2Sn/c2*1-3-2;;;;;;/h2*1-2H2;4*1H3;; |
InChI Key |
GEKJQHGMHFTZMT-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn]1(C[Se]C[Sn](C[Se]C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















